ABT-102 vs. Active Controls: Superior Clinical Efficacy in UVB-Inflamed Skin Model
In a randomized, placebo- and active-controlled, double-blind crossover trial in healthy subjects, ABT-102 6 mg demonstrated superior efficacy compared to two standard-of-care active comparators, tramadol 100 mg and etoricoxib 90 mg, in reducing laser radiant-heat-evoked potentials from UVB-inflamed skin over an 8-hour period [1].
| Evidence Dimension | Superiority of ABT-102 over active controls in reducing LEP PtP amplitude from UVB-inflamed skin over 8h |
|---|---|
| Target Compound Data | ABT-102 6 mg superior to active controls |
| Comparator Or Baseline | Tramadol 100 mg; Etoricoxib 90 mg |
| Quantified Difference | P < 0.05 |
| Conditions | Randomized, double-blind, intra-individual crossover trial; healthy human subjects; laser radiant-heat stimuli on UVB-inflamed skin; 8-hour post-dose monitoring |
Why This Matters
This head-to-head superiority over clinically established analgesics provides direct, human model evidence that ABT-102 offers quantifiable greater antihyperalgesic efficacy for pain research applications.
- [1] Schaffler K, Reeh P, Duan RW, et al. An oral TRPV1 antagonist attenuates laser radiant-heat-evoked potentials and pain ratings from UVB-inflamed and normal skin. British Journal of Clinical Pharmacology. 2013;75(2):404-414. View Source
